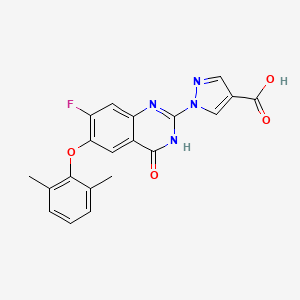
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a phenoxy group
Métodos De Preparación
The synthesis of 1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the quinazolinone core: This can be achieved by reacting 2-aminobenzamide with appropriate reagents to form the quinazolinone structure.
Introduction of the pyrazole ring: The pyrazole ring can be introduced through cyclization reactions involving hydrazine derivatives.
Attachment of the phenoxy group: The phenoxy group is usually introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring, depending on the reagents and conditions used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures.
Aplicaciones Científicas De Investigación
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(6-(2,6-Dimethylphenoxy)-7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(6-(2,6-Dimethylphenoxy)-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(6-(2,6-Dimethylphenoxy)-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H15FN4O4 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
1-[6-(2,6-dimethylphenoxy)-7-fluoro-4-oxo-3H-quinazolin-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C20H15FN4O4/c1-10-4-3-5-11(2)17(10)29-16-6-13-15(7-14(16)21)23-20(24-18(13)26)25-9-12(8-22-25)19(27)28/h3-9H,1-2H3,(H,27,28)(H,23,24,26) |
Clave InChI |
GXDKPOPOLNGUNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC2=C(C=C3C(=C2)C(=O)NC(=N3)N4C=C(C=N4)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















